DIMETHYL SELENIDE
Overview
Description
Biochemical Analysis
Biochemical Properties
Dimethylselenide plays a significant role in biochemical reactions, particularly in the metabolism of selenium. It is produced by the methylation of selenium compounds, a process facilitated by enzymes such as thiopurine S-methyltransferase (TPMT) and indolethylamine N-methyltransferase (INMT) . These enzymes catalyze the conversion of selenium into dimethylselenide, which is then excreted from the body. The interaction between dimethylselenide and these enzymes is crucial for the detoxification and excretion of selenium.
Cellular Effects
Dimethylselenide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the cellular redox state, impacting the balance between oxidation and reduction reactions within cells . This modulation can affect cell function, including the activation or inhibition of specific signaling pathways and changes in gene expression patterns.
Molecular Mechanism
At the molecular level, dimethylselenide exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it interacts with the active center of INMT, where it is preferentially associated, influencing the enzyme’s activity . This interaction is essential for the methylation process that converts selenium into its excretable forms. Additionally, dimethylselenide can affect gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethylselenide can change over time. Its stability and degradation are influenced by environmental conditions such as temperature and pH. Studies have shown that dimethylselenide can degrade into other selenium compounds, which may have different biological activities . Long-term exposure to dimethylselenide in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of dimethylselenide vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as cancer prevention . At high doses, dimethylselenide can be toxic, leading to adverse effects such as oxidative stress and cellular damage. The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
Dimethylselenide is involved in several metabolic pathways, including the reduction and methylation of selenium compounds. It is a key intermediate in the selenium metabolic pathway, where it is produced from hydrogen selenide and further methylated to form trimethylselenonium ion . Enzymes such as TPMT and INMT play crucial roles in these metabolic processes, influencing the levels of dimethylselenide and other selenium metabolites.
Transport and Distribution
Within cells and tissues, dimethylselenide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of dimethylselenide within the body is influenced by factors such as tissue type, blood flow, and the presence of other selenium compounds.
Subcellular Localization
Dimethylselenide’s subcellular localization affects its activity and function. It can be found in specific cellular compartments, such as the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct dimethylselenide to these compartments, influencing its biological effects.
Preparation Methods
DIMETHYL SELENIDE is typically prepared by treating selenium sources with electrophilic methylating agents such as methyl iodide. The reaction can be represented as follows: [ \text{Na}_2\text{Se} + 2 \text{CH}_3\text{I} \rightarrow (\text{CH}_3)_2\text{Se} + 2 \text{NaI} ] This method involves the use of sodium selenide (Na₂Se) and methyl iodide (CH₃I) under controlled conditions .
Chemical Reactions Analysis
DIMETHYL SELENIDE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethyl selenoxide and dimethyl selenone.
Reduction: It can be reduced back to selenium and methane under specific conditions.
Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DIMETHYL SELENIDE has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds.
Biology: this compound is studied for its role in the biomethylation of selenium, which is a crucial process in the selenium cycle in nature.
Industry: It is used in the production of selenium-containing materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which dimethylselenide exerts its effects involves its conversion to methylselenol, which can inhibit histone deacetylase (HDAC) activity. This inhibition leads to the acetylation of histone H3 and tubulin, affecting gene expression and cellular functions. Methylselenol is also involved in the inhibition of hypoxia-inducible factor 1 (HIF-1) expression and vascular endothelial growth factor (VEGF) secretion, contributing to its anticancer properties .
Comparison with Similar Compounds
DIMETHYL SELENIDE is similar to other organoselenium compounds such as:
Dimethyl sulfide: Similar in structure but contains sulfur instead of selenium.
Dimethyl telluride: Contains tellurium instead of selenium.
Hydrogen selenide: A simpler selenide compound with the formula H₂Se.
Diethyl selenide: Contains ethyl groups instead of methyl groups.
Dimethyl diselenide: Contains two selenium atoms bonded together.
This compound is unique due to its specific chemical properties and its role in the biomethylation of selenium, which is not observed in its sulfur or tellurium analogs .
Properties
IUPAC Name |
methylselanylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Se/c1-3-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIXKDRPFPUUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074752 | |
Record name | Methane, selenobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Dimethyl selenide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
57 °C | |
Record name | Dimethylselenide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
24.4 mg/g water, Very soluble in ether, ethanol, chloroform, 24.4 mg/mL at 25 °C | |
Record name | Dimethylselenide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dimethyl selenide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.4077 g/cu cm at 15 °C | |
Record name | Dimethylselenide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.75 | |
Record name | Dimethylselenide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
32 kPa | |
Record name | Dimethylselenide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
593-79-3 | |
Record name | Dimethyl selenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethylselenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane, selenobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl selenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.918 | |
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Record name | DIMETHYLSELENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK0R6JKT6H | |
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Record name | Dimethylselenide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dimethyl selenide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-87.2 °C | |
Record name | Dimethylselenide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dimethyl selenide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethylselenide?
A1: Dimethylselenide has a molecular formula of (CH3)2Se and a molecular weight of 109.03 g/mol. []
Q2: What spectroscopic data is available for dimethylselenide?
A2: Vacuum ultraviolet absorption spectra have been reported for DMSe in the 40,000–80,000 cm−1 range. [] These spectra provide information about the electronic structure and ionization potential of the molecule. Additionally, gas chromatography coupled with various detectors like electrothermal atomic absorption spectrometry (GC-ET AAS) [], inductively coupled plasma mass spectrometry (GC-ICP-MS) [, , ] and microwave induced plasma atomic emission spectrometry (GC-MC-MIP AES) [] are powerful techniques for separation and detection of dimethylselenide, particularly in biological and environmental samples.
Q3: How is dimethylselenide produced in the environment?
A3: DMSe is primarily produced through the biomethylation of inorganic selenium compounds by microorganisms, including bacteria and fungi, in soils and sediments. [, , , , ] This process is influenced by factors such as temperature, pH, redox potential, and the availability of organic matter. [, , ]
Q4: How do organic amendments affect dimethylselenide degradation in soil?
A4: Amending soil with organic matter like casein or gluten can inhibit the degradation of dimethylselenide. [, ] This suggests that the added organic matter may stimulate microbial communities that compete with DMSe degraders or alter the environmental conditions in a way that disfavors DMSe degradation.
Q5: What is the role of manganese oxide in the transformation of dimethylselenide?
A6: δ-MnO2 readily oxidizes DMSe to dimethylselenoxide [OSe(CH3)2], effectively converting it from a volatile to a non-volatile form. [] This process can significantly influence the fate and transport of DMSe in soils and sediments.
Q6: How is dimethylselenide metabolized in plants?
A8: Plants can take up DMSe from the atmosphere, where it is assimilated and metabolized through the sulfur assimilation pathway. [, ] This process leads to the formation of various selenium compounds, including selenite, selenomethionine, and selenium analogues of glutathione. []
Q7: How does dimethylselenide affect human squalene monooxygenase?
A9: Dimethylselenide is a reversible inhibitor of human squalene monooxygenase, a key enzyme in cholesterol biosynthesis. [] This inhibition, although less potent than that observed with selenite, highlights a potential mechanism for selenium's neurological effects. []
Q8: What is the toxicity of inhaled dimethylselenide in rats?
A10: A study on Fischer 344 male rats exposed to high concentrations of DMSe vapor (up to 8034 ppm) for 1 h showed that the compound has relatively low toxicity. [] While some minor, transient changes in organ weight and biochemical parameters were observed, the overall impact on the rats' health was minimal. []
Q9: What is the potential of dimethylselenide in bioremediation?
A11: The microbial volatilization of selenium into DMSe offers a promising strategy for remediating Se-contaminated environments. [, , , ] By optimizing the environmental conditions that favor microbial DMSe production, it may be possible to enhance the removal of toxic selenium species from soil and water.
Q10: Can plants be engineered for enhanced dimethylselenide volatilization?
A12: Overexpression of cystathionine γ-synthase (CGS) in Brassica juncea resulted in a 2- to 3-fold increase in Se volatilization rates compared with wild-type plants. [] This suggests that manipulating the sulfur assimilation pathway, particularly enzymes like CGS, can enhance a plant's ability to volatilize Se and potentially be used for phytoremediation.
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